

Application Notes and Protocols for Culturing GRPR-Expressing Cancer Cells

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture and experimental manipulation of cancer cell lines expressing the Gastrin-Releasing Peptide Receptor (GRPR). GRPR, a G protein-coupled receptor, is frequently overexpressed in various malignancies, including prostate, breast, lung, and pancreatic cancers, making it a critical target for cancer diagnosis and therapy.[1][2][3] The following protocols and data are designed to facilitate reproducible and effective research involving GRPR-expressing cancer cells.

Data Presentation: Cell Culture Conditions

Successful experimentation begins with optimal and consistent cell culture. The following table summarizes the recommended culture conditions for several commonly used GRPR-expressing cancer cell lines.



Cell Line	Cancer Type	Basal Medium	Serum	Supplement s	Culture Atmospher e
A549	Lung Adenocarcino ma	F-12K Medium or DMEM	10% FBS	1% Penicillin- Streptomycin	5% CO ₂ , 37°C
A427	Lung Carcinoma	RPMI-1640	10% FBS	1% Penicillin- Streptomycin	5% CO ₂ , 37°C
PC-3	Prostate Adenocarcino ma	F-12K Medium or DMEM/F12	10% FBS	1% Penicillin- Streptomycin, L-glutamine, Sodium Pyruvate	5% CO2, 37°C
MDA-MB-231	Breast Adenocarcino ma	Leibovitz's L- 15 Medium or DMEM	10-15% FBS	2mM L- Glutamine, 1% Penicillin- Streptomycin	100% Air, 37°C (for L- 15) or 5% CO ₂ , 37°C (for DMEM) [2][4][5]
SK-BR-3	Breast Adenocarcino ma	McCoy's 5A Medium	10% FBS	1% Penicillin- Streptomycin	5% CO ₂ , 37°C
NCI-H345	Small Cell Lung Cancer	RPMI-1640	10% FBS	1% Penicillin- Streptomycin	5% CO ₂ , 37°C
NCI-H82	Small Cell Lung Cancer	RPMI-1640	10% FBS	1% Penicillin- Streptomycin	5% CO ₂ , 37°C[6][7]
Caco-2	Colorectal Adenocarcino ma	MEM	20% FBS	1% Penicillin- Streptomycin, 1% Non- Essential Amino Acids	5% CO2, 37°C



HT-29	Colorectal Adenocarcino ma	McCoy's 5A Medium	10% FBS	1% Penicillin- Streptomycin	5% CO ₂ , 37°C
PANC-1	Pancreatic Epithelioid Carcinoma	DMEM	10% FBS	2mM L- Glutamine, 1% Penicillin- Streptomycin	5% CO ₂ , 37°C[3][8]
Ace-1	Canine Prostate Carcinoma	PriGrow IV + DMEM/F12	10% FBS	1% Penicillin- Streptomycin	5% CO ₂ , 37°C[9]

Experimental Protocols

Protocol 1: Subculturing Adherent GRPR-Expressing Cancer Cells (e.g., A549, PC-3)

Materials:

- Complete growth medium (pre-warmed to 37°C)
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
- Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA) (pre-warmed to 37°C)[10]
- Sterile culture flasks
- · Sterile serological pipettes and pipette tips
- Centrifuge
- · Hemocytometer or automated cell counter

Procedure:

 Examine the cell culture under an inverted microscope to ensure it is 70-80% confluent and free of contamination.[11]



- Aspirate the spent culture medium from the flask.
- Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.
 Aspirate the PBS.
- Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
- Incubate the flask at 37°C for 3-5 minutes, or until the cells begin to detach.[12] Monitor detachment under the microscope. Avoid over-trypsinization.
- Once cells are detached, add 6-8 mL of pre-warmed complete growth medium to the flask to neutralize the trypsin.[10]
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150-400 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
- Count the cells using a hemocytometer or automated cell counter.
- Seed new culture flasks at the desired density (e.g., 1:3 to 1:8 split ratio) and add the appropriate volume of complete growth medium.[13]
- Incubate the new cultures at 37°C in a humidified incubator with the appropriate CO₂ concentration.

Protocol 2: Cryopreservation of GRPR-Expressing Cancer Cells

Materials:

- Complete growth medium
- Fetal Bovine Serum (FBS)



- Dimethyl sulfoxide (DMSO), cell culture grade
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO or complete growth medium with 10% DMSO)[3]
- Sterile cryogenic vials
- Cell scraper (if needed)
- Centrifuge
- Isopropanol freezing container

Procedure:

- Harvest cells in their logarithmic growth phase using the subculturing protocol (steps 1-8).
- Count the cells and determine viability. Viability should be >90%.
- Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at a concentration of 1-2 x 10⁶ cells/mL.[14]
- Aliquot 1 mL of the cell suspension into each cryogenic vial.
- Place the vials in an isopropanol freezing container and store at -80°C for 24 hours to ensure a slow cooling rate of approximately -1°C/minute.[11]
- For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.

Protocol 3: Transwell Migration and Invasion Assay

A. Migration Assay

Materials:

- Transwell inserts (8 μm pore size for most cancer cells)
- 24-well companion plates



- Serum-free cell culture medium
- Complete growth medium (as a chemoattractant)
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde or methanol)
- Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

- The day before the assay, serum-starve the cells by replacing the complete growth medium with serum-free medium.
- On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
- Add 600 μL of complete growth medium (containing FBS) to the lower chamber of the 24well plate.[15]
- Place the Transwell insert into the well.
- Add 100 μL of the cell suspension to the upper chamber of the insert.[1]
- Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
- After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[16]
- Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15-20 minutes.
- Stain the cells with Crystal Violet solution for 15-20 minutes.
- Gently wash the inserts with water and allow them to air dry.
- Image and count the stained cells on the underside of the membrane using a microscope.



B. Invasion Assay

Materials:

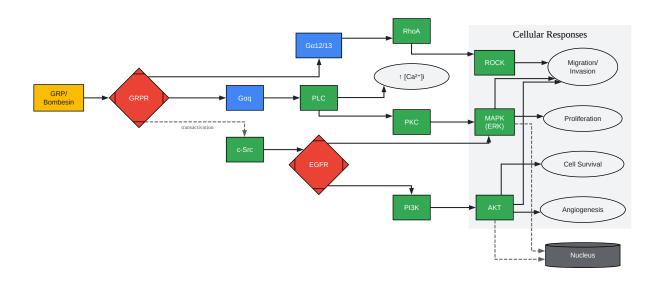
- Same as Migration Assay, plus:
- Matrigel Basement Membrane Matrix
- Ice-cold, serum-free cell culture medium
- Pre-chilled pipette tips

Procedure:

- Thaw Matrigel on ice overnight at 4°C.
- Dilute Matrigel with ice-cold, serum-free medium (typically 1:3 to 1:6 dilution).[15]
- Carefully add 50-100 μL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[17]
- Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.[17]
- Rehydrate the Matrigel by adding warm, serum-free medium to the upper and lower chambers and incubate for at least 30 minutes.
- Proceed with steps 1-11 of the Migration Assay protocol, seeding the cells onto the Matrigelcoated inserts. The incubation time may need to be extended to 24-48 hours to allow for matrix degradation and invasion.[15]

Mandatory Visualizations GRPR Signaling Pathway in Cancer



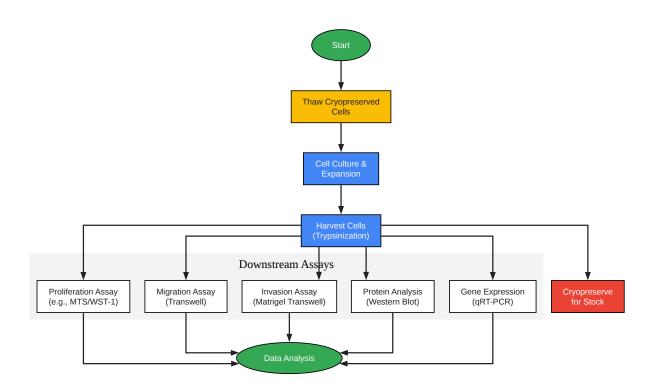


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Caption: GRPR signaling cascade in cancer cells.

Experimental Workflow for GRPR-Expressing Cancer Cells





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Caption: General workflow for GRPR cancer cell experiments.

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